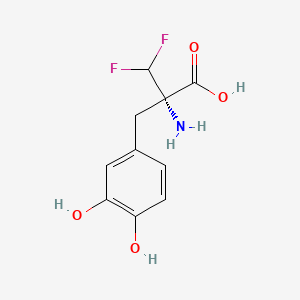

alpha-Difluoromethyl-dopa

Description

Structure

3D Structure

Properties

CAS No. |

69955-03-9 |

|---|---|

Molecular Formula |

C10H11F2NO4 |

Molecular Weight |

247.19 g/mol |

IUPAC Name |

(2S)-2-amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3-difluoropropanoic acid |

InChI |

InChI=1S/C10H11F2NO4/c11-8(12)10(13,9(16)17)4-5-1-2-6(14)7(15)3-5/h1-3,8,14-15H,4,13H2,(H,16,17)/t10-/m1/s1 |

InChI Key |

XZVHHLNLLVICFA-SNVBAGLBSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(F)F)(C(=O)O)N)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@](C(F)F)(C(=O)O)N)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(F)F)(C(=O)O)N)O)O |

Other CAS No. |

160401-53-6 69955-03-9 |

Synonyms |

alpha-difluoromethyl-3,4-dihydroxyphenylalanine alpha-difluoromethyl-DOPA alpha-difluoromethyl-DOPA, (DL)-isomer DFM-DOPA MDL 71,801 MDL-71801 |

Origin of Product |

United States |

Mechanistic Elucidation of Aromatic L Amino Acid Decarboxylase Aadc Inhibition

Quantitative Kinetic Characterization of AADC Inhibition

Partition Ratio Analysis of Inactivation Events

The efficiency of a suicide substrate is often quantified by its partition ratio. This ratio defines the number of catalytic turnover events that occur for every one event of enzyme inactivation. An ideal suicide inhibitor would have a partition ratio of 0, meaning every binding event leads to inactivation with no wasteful catalytic turnover. In practice, a low partition ratio indicates a highly efficient inhibitor.

While specific numerical data for the partition ratio of alpha-difluoromethyl-dopa with AADC is not consistently reported in seminal literature, it is characterized as a potent, enzyme-activated irreversible inhibitor. researchgate.net This characterization implies a favorable and low partition ratio, where the inactivation pathway is significantly preferred over the catalytic turnover and release pathway. For context, other mechanism-based inhibitors for different decarboxylases have been studied, showing partition ratios that can be precisely measured, such as the ~16 to 20 turnovers per inactivation event observed for L-α-(2′Z-fluoro)vinyllysine with lysine (B10760008) decarboxylase. researchgate.net

| Parameter | Description | Significance for alpha-Difluoromethyl-dopa |

|---|---|---|

| Partition Ratio (Turnovers/Inactivation Event) | The number of times the enzyme processes the inhibitor as a substrate (turnover) before inactivation occurs. | Characterized as a highly efficient inhibitor, implying a low partition ratio. |

Substrate and Enzyme Specificity Profiling of alpha-Difluoromethyl-DOPA

The specificity of alpha-difluoromethyl-dopa is a critical aspect of its function, encompassing both its recognition as a substrate and its selectivity for the target enzyme.

As a mechanism-based inhibitor, it is a prerequisite that alpha-difluoromethyl-dopa acts as a substrate for AADC. The enzyme's ability to bind the compound and initiate catalysis (specifically, decarboxylation) is essential to trigger the chemical cascade that leads to irreversible inactivation. AADC itself is known to be relatively nonspecific in terms of its natural substrates, as it can catalyze the decarboxylation of several different aromatic L-amino acids, including L-DOPA, 5-hydroxytryptophan (B29612), L-phenylalanine, L-tyrosine, and L-histidine. researchgate.netaalto.fi

Alpha-difluoromethyl-dopa was developed to be a selective inhibitor of AADC. nih.gov While some PLP-enzyme inhibitors can demonstrate a lack of specificity and inhibit multiple enzymes in the class, fluorinated amino acid derivatives are often designed to enhance selectivity. nih.govmdpi.com Research indicates that alpha-difluoromethyl-dopa is a potent inhibitor of AADC but has significantly less or no inhibitory effect on other PLP-dependent decarboxylases, such as histidine decarboxylase or ornithine decarboxylase. nih.gov This selectivity is crucial for its utility as a pharmacological tool, minimizing off-target effects.

| Enzyme | Class | Inhibition by alpha-Difluoromethyl-dopa |

|---|---|---|

| Aromatic L-Amino Acid Decarboxylase (AADC) | Decarboxylase (PLP-dependent) | High (Potent, irreversible inhibitor) nih.gov |

| Histidine Decarboxylase | Decarboxylase (PLP-dependent) | Low to None nih.gov |

| Ornithine Decarboxylase | Decarboxylase (PLP-dependent) | Low to None nih.gov |

| Alanine Racemase | Racemase (PLP-dependent) | Not a primary target; generally not inhibited by AADC-specific inhibitors mdpi.com |

Biochemical and Neurochemical Impact in Preclinical Models

Modulation of Endogenous Neurotransmitter Biosynthesis and Metabolism

As an inhibitor of AADC, alpha-Difluoromethyl-dopa directly interferes with the synthesis of several key neurotransmitters. AADC is a critical enzyme that catalyzes the final step in the biosynthesis of the catecholamines dopamine (B1211576) and the indoleamine serotonin (B10506) wikipedia.org.

In animal models, the inhibition of AADC by compounds like DFMD significantly alters catecholamine homeostasis. AADC is responsible for the conversion of L-DOPA to dopamine; therefore, its inhibition leads to a reduction in dopamine synthesis from this precursor wikipedia.org. Studies on related AADC inhibitors in rats and primates have demonstrated that central inhibition of the enzyme effectively decreases dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the brain nih.gov.

| Neurotransmitter/Metabolite | Precursor | Key Synthesis Enzyme | Effect of AADC Inhibition | Anticipated Outcome in Preclinical Models |

|---|---|---|---|---|

| Dopamine | L-DOPA | AADC | Inhibited | Decreased synthesis |

| Norepinephrine | Dopamine | Dopamine β-hydroxylase | Indirectly Inhibited | Decreased synthesis due to precursor depletion |

| Epinephrine | Norepinephrine | PNMT | Indirectly Inhibited | Decreased synthesis due to precursor depletion |

The influence of alpha-Difluoromethyl-dopa extends beyond catecholamines to the serotonin (5-hydroxytryptamine, 5-HT) pathway. The AADC enzyme is also responsible for the decarboxylation of 5-hydroxytryptophan (B29612) (5-HTP) to form serotonin wikipedia.orgsigmaaldrich.com. Therefore, inhibition of AADC by alpha-Difluoromethyl-dopa competitively hinders serotonin synthesis.

Preclinical studies in rats have shown that administration of L-DOPA in combination with a peripheral AADC inhibitor leads to an accumulation of 5-HTP and a marked decrease in 5-HT levels in various brain regions sigmaaldrich.com. This suggests that by occupying the AADC enzyme, substrates like L-DOPA (and by extension, inhibitors like DFMD) prevent the enzyme from processing 5-HTP, thereby reducing serotonin production. In a rat model of Parkinson's disease, significant alterations in serotonin metabolism were noted, including a decrease in the mean 24-hour levels of tryptophan, 5-HTP, and serotonin in the suprachiasmatic nucleus nih.gov. This underscores the sensitivity of the serotonin pathway to disruptions that can occur via AADC.

Effects on Catecholamine Pathways in Animal Models

Regulation of Amino Acid Decarboxylation in Central Nervous System Research

Alpha-Difluoromethyl-dopa is capable of crossing the blood-brain barrier, allowing it to inhibit AADC within the central nervous system (CNS) wikipedia.org. This central activity is a key focus of its use in neurochemical research. In MPTP-treated primates, a model for Parkinson's disease, the administration of a centrally acting AADC inhibitor worsened motor deficits nih.gov. This effect is attributed to a further reduction in the already compromised dopamine levels within the remaining dopaminergic neurons, demonstrating the critical role of central AADC in maintaining dopaminergic tone nih.gov. By inhibiting the conversion of endogenous L-DOPA to dopamine in the brain, compounds like alpha-Difluoromethyl-dopa serve as tools to probe the functional significance of this central biosynthetic pathway.

Peripheral Decarboxylase Inhibition and its Systemic Biochemical Consequences

Like other AADC inhibitors such as carbidopa (B1219) and benserazide (B1668006), alpha-Difluoromethyl-dopa can act as a peripheral decarboxylase inhibitor (PDI) wikipedia.orgwikipedia.org. In research contexts, particularly when co-administered with L-DOPA, its primary role is to inhibit AADC in peripheral tissues wikipedia.org. This prevents the premature conversion of L-DOPA to dopamine outside the CNS. The systemic biochemical consequence is a significant increase in the plasma half-life of L-DOPA, allowing a greater proportion of the precursor to cross the blood-brain barrier nih.gov.

An interesting and paradoxical systemic consequence observed with chronic PDI administration is the induction of the AADC enzyme itself. Studies have found that serum AADC enzyme activity is markedly elevated in patients receiving long-term treatment with L-DOPA and a PDI nih.govnih.gov. This enzymatic induction may represent a compensatory mechanism that could, over time, alter the systemic processing of L-DOPA and other AADC substrates nih.gov.

Interaction with Other Neurotransmitter-Modulating Enzymes (e.g., COMT, MAO) in Research Settings

The biochemical effects of alpha-Difluoromethyl-dopa are interconnected with the activity of other key enzymes in monoamine metabolism, notably Catechol-O-methyltransferase (COMT) and Monoamine oxidase (MAO).

When AADC is inhibited, the metabolic fate of its substrates, such as L-DOPA, is altered. Specifically, the pathway catalyzed by COMT becomes more prominent wikipedia.org. COMT metabolizes L-DOPA to 3-O-methyldopa (3-OMD). Therefore, in a research setting, the use of alpha-Difluoromethyl-dopa would be expected to increase the formation of 3-OMD from L-DOPA.

MAO is responsible for the degradation of catecholamines after they are synthesized drugbank.com. While alpha-Difluoromethyl-dopa does not directly inhibit MAO, by reducing the synthesis of dopamine, it indirectly reduces the substrate available for MAO. Conversely, research on the combined inhibition of MAO and COMT in rats has shown significant alterations in renal dopamine and serotonin levels, illustrating the intricate balance maintained by these enzymatic systems nih.gov. In therapeutic research for conditions like Parkinson's disease, inhibitors of AADC, COMT, and MAO are often studied in combination to achieve a more complete modulation of the dopamine pathway google.com.

| Enzyme | Primary Function | Interaction with AADC Inhibition by alpha-Difluoromethyl-dopa |

|---|---|---|

| COMT (Catechol-O-methyltransferase) | O-methylation of catechols (e.g., L-DOPA, dopamine) | Metabolism of L-DOPA is shunted towards COMT, increasing 3-O-methyldopa levels. |

| MAO (Monoamine oxidase) | Oxidative deamination of monoamines (e.g., dopamine, serotonin) | Substrate availability for MAO (dopamine, serotonin) is reduced due to decreased synthesis. |

Pharmacological Research and Preclinical Disposition

In Vitro Pharmacodynamic and Kinetic Studies

Alpha-Difluoromethyl-dopa has been identified as a potent irreversible inhibitor of aromatic L-amino acid decarboxylase (AADC). tandfonline.com Studies utilizing cellular and subcellular fractions have been crucial in elucidating its mechanism of action. In vitro assays using rat striatal homogenates have demonstrated the potent inhibitory effects of alpha-difluoromethyl-dopa on AADC activity. acs.org

Research on mouse brain homogenates has distinguished at least two separate pools of AADC activity based on their recovery rates after treatment with a related compound, D,L-alpha-monofluoromethyl-dopa (MFMD). nih.gov A notable delay in the recovery of enzyme activity was observed in the synaptosomal pool, which contains nerve terminal AADC, compared to the non-synaptosomal pool. nih.gov This differential recovery is attributed to the synthesis of the enzyme in the nerve cell bodies and its subsequent axonal transport to the nerve terminals, which are primary sites for neurotransmitter synthesis. nih.gov The use of subcellular fractions, such as microsomes, S9, cytosol, and mitochondria from both liver and other tissues, is a standard approach in preclinical drug development to assess the metabolic stability and enzyme inhibition of new chemical entities. xenotech.com

Table 1: Enzyme Inhibition Data

| Compound | Enzyme | Tissue Source | Key Findings |

|---|---|---|---|

| alpha-Difluoromethyl-dopa | Aromatic L-amino acid decarboxylase (AADC) | Rat Striatal Homogenates | Potent irreversible inhibitor. acs.org |

The cellular uptake of alpha-difluoromethyl-dopa is intrinsically linked to amino acid transport systems. The large neutral amino acid transporter (LAT1) is a primary transporter for L-DOPA and similar amino acid-based molecules, facilitating their entry into cells, including across the blood-brain barrier. nih.gov Research on the intestinal epithelial cell line Caco-2 has shown that these cells possess an efficient uptake system for L-DOPA. nih.gov Once inside the cell, L-DOPA is rapidly converted to dopamine (B1211576). nih.gov

The strategy of designing drugs as "pseudonutrients" to be recognized by transporters like LAT1 is a well-established method for enhancing drug delivery, particularly to the brain. nih.gov Nanoparticle-based delivery systems decorated with molecules like L-DOPA have been explored to target LAT1 for enhanced cellular uptake and transport across biological barriers. mdpi.com These strategies often rely on transporter-mediated endocytosis to deliver their cargo into the cell. mdpi.com Intracellularly, the fate of such compounds is critical, with processes like lysosomal trapping potentially affecting their efficacy. mdpi.com

Enzyme Activity Assays in Cellular and Subcellular Fractions

In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Research in Animal Models

In vivo studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. Following administration, the distribution of compounds similar to alpha-difluoromethyl-dopa, such as radiolabeled L-DOPA ([18F]FDOPA), has been studied using techniques like positron emission tomography (PET). researchgate.net These studies reveal significant accumulation in organs like the pancreas and kidneys. snmjournals.org

In a study involving rats with unilateral 6-hydroxydopamine lesions, a model for Parkinson's disease, the distribution of L-DOPA and its metabolite 3-O-methyl-dopa (3-OMD) was examined in serum, neocortex, and striatum. nih.gov The highest concentrations were found in the serum. nih.gov Within the brain, 3-OMD showed a uniform distribution, whereas L-DOPA concentrations were highly nonhomogeneous, correlating with the tissue's capacity to generate and store dopamine. nih.gov The distribution of a drug is also heavily influenced by its binding to plasma proteins, as generally only the unbound fraction can cross biological barriers. nih.gov

Table 2: Tissue Distribution of L-DOPA and Metabolites in a Rat Model

| Tissue | Compound | Relative Concentration |

|---|---|---|

| Serum | L-DOPA | High |

| Serum | 3-O-methyl-dopa (3-OMD) | High |

| Brain (Neocortex) | L-DOPA | Nonhomogeneous, lower than striatum |

| Brain (Striatum) | L-DOPA | Nonhomogeneous, higher than neocortex |

The metabolism of L-DOPA and its analogs is a complex process involving several enzymatic pathways. The primary metabolic pathway for [18F]FDOPA involves its conversion by AADC and subsequent breakdown by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). researchgate.netmdpi.com Inhibition of AADC by compounds like carbidopa (B1219) leads to an increased formation of metabolites such as 3-O-methyl-fluoro-DOPA ([18F]3-OMFD). researchgate.net

Excretion studies with radiolabeled compounds provide insights into the elimination routes. For instance, following intravenous administration of fluorodopa F-18, approximately 80% of the injected radioactivity is excreted in the urine. mdpi.com The plasma half-life of this radiotracer in humans is between 1 and 3 hours. mdpi.com The gut microbiota can also play a role in the metabolism of L-DOPA, with some bacteria capable of decarboxylating it to dopamine, which can then be further metabolized.

The ability of a drug to penetrate the blood-brain barrier (BBB) is critical for its efficacy in treating central nervous system (CNS) disorders. The BBB is a highly selective barrier that restricts the passage of most molecules from the bloodstream into the brain. mdpi.comresearchgate.net For L-DOPA and its analogs, transport across the BBB is primarily mediated by the large neutral amino acid transporter, LAT1. nih.gov This "pseudonutrient" approach allows these molecules to bypass the restrictive nature of the BBB. nih.gov

Once in the brain, the distribution is not uniform. Studies with L-DOPA in rat models have shown that its concentration varies regionally, with higher levels in areas with a greater capacity for dopamine synthesis and storage, such as the striatum. nih.gov The conversion of L-DOPA to dopamine within the brain is a key aspect of its therapeutic effect. nih.gov Strategies to enhance brain delivery and retention include the development of chemical delivery systems (CDS) that utilize redox conversions to "lock" the drug within the CNS. researchgate.net The lipophilicity of a compound, often expressed as the n-octanol/water partition coefficient (logP), is a key determinant of its ability to passively diffuse across the BBB, though active transport mechanisms are crucial for many CNS drugs. scielo.br

Molecular and Biochemical Pharmacodynamic Endpoints in Animal Studies

Alpha-Difluoromethyl-dopa (DFMD) is an inhibitor of the enzyme aromatic L-amino acid decarboxylase (AADC), which plays a crucial role in the synthesis of key neurotransmitters. proteopedia.orgwikipedia.org Preclinical animal studies have been instrumental in elucidating the molecular and biochemical consequences of AADC inhibition by DFMD. These investigations have focused on quantifying the engagement of DFMD with its enzyme target, the resulting impact on neurotransmitter concentrations within the brain, and the subsequent effects on downstream biochemical pathways.

Alpha-Difluoromethyl-dopa is classified as an irreversible, enzyme-activated inhibitor of aromatic L-amino acid decarboxylase (AADC). proteopedia.org This mechanism involves the enzyme processing DFMD as if it were a natural substrate, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing its inactivation. This type of inhibition is also known as "suicide inhibition" because the enzyme effectively triggers its own inactivation.

The primary function of AADC is to catalyze the final step in the biosynthesis of the catecholamine neurotransmitter dopamine (from L-DOPA) and the indoleamine neurotransmitter serotonin (B10506) (from 5-hydroxytryptophan). wikipedia.org By irreversibly inhibiting AADC, DFMD effectively blocks the production of these critical signaling molecules. proteopedia.org

In comparative studies in rats, DFMD was evaluated alongside other irreversible AADC inhibitors. These studies showed that while effective, DFMD produced smaller increases in the bioavailability of co-administered L-DOPA compared to other inhibitors like alpha-monofluoromethyl-dopa (MFMD) at similar or even higher doses. This suggests potential differences in the in vivo potency, pharmacokinetics, or the rate of AADC inactivation among these related compounds.

| Compound | Target Enzyme | Inhibition Type | Key Function of Target Enzyme |

|---|---|---|---|

| alpha-Difluoromethyl-dopa (DFMD) | Aromatic L-amino acid decarboxylase (AADC) | Irreversible (Enzyme-activated) | Synthesis of Dopamine and Serotonin |

Given that DFMD inhibits the synthesis of dopamine and serotonin, a direct consequence observed in animal studies is the reduction of these neurotransmitters in the central nervous system. Research on related irreversible AADC inhibitors has demonstrated marked decreases in whole-brain concentrations of not only dopamine and serotonin but also norepinephrine, a catecholamine synthesized from dopamine.

The depletion of neurotransmitters is not uniform across all brain regions and is influenced by the baseline metabolic activity and turnover rates in different areas. Key regions involved in motor control, mood, and cognition are particularly affected.

Long-term treatment with L-DOPA, which AADC converts to dopamine, has been shown in rats to cause a significant decrease in serotonin content across multiple brain regions, including the cortex and striatum. nih.gov The administration of an AADC inhibitor like DFMD is intended to modulate the conversion of L-DOPA. However, by inhibiting the enzyme directly, DFMD's primary effect is the reduction of newly synthesized dopamine and serotonin from their immediate precursors. Studies on L-DOPA administration in cattle also suggest that the reduction of serotonin may be induced by competition with precursors for transport and for the AADC enzyme itself, an effect that would be modulated by an inhibitor like DFMD. frontiersin.org

| Neurotransmitter | Effect of AADC Inhibition | Relevant Brain Regions |

|---|---|---|

| Dopamine | Decreased Synthesis | Striatum, Nucleus Accumbens, Substantia Nigra |

| Serotonin (5-HT) | Decreased Synthesis | Dorsal Raphe Nucleus, Cortex, Striatum |

| Norepinephrine | Decreased Levels (Downstream from Dopamine) | Locus Coeruleus, Cortex, Hippocampus |

The inhibition of AADC by alpha-difluoromethyl-dopa initiates a cascade of biochemical changes that extend beyond simple neurotransmitter depletion. These downstream effects can be monitored by analyzing specific biochemical markers, such as the primary metabolites of dopamine and signaling molecules that respond to changes in dopaminergic and serotonergic tone.

The principal metabolites of dopamine are 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov The turnover of these metabolites is often used as an index of the rate of dopamine synthesis and release. nih.gov Logically, blocking dopamine synthesis with an AADC inhibitor would be expected to reduce the levels of its metabolites. However, preclinical research has revealed a more complex picture. For instance, some studies have found that while AADC inhibition reduces dopamine levels, the concentration of its metabolite DOPAC is not necessarily decreased, suggesting that the regulation of dopamine metabolism is multifaceted and may involve compensatory mechanisms or different metabolic pools within the brain. nih.govnih.gov

Beyond direct metabolites, other downstream markers of interest include components of intracellular signaling pathways that are modulated by dopamine receptors. For example, the activation of D1 dopamine receptors stimulates a signaling cascade involving cyclic AMP (cAMP) and the 32 kDa dopamine- and cAMP-regulated phosphoprotein (DARPP-32). jneurosci.orgresearchgate.net Chronic alterations in dopamine levels, such as those induced by AADC inhibition, could lead to adaptive changes in the sensitivity of these receptors and the activity of their associated signaling pathways. physiology.org This can result in modified phosphorylation states of proteins like DARPP-32 and the extracellular signal-regulated kinase (ERK), which are implicated in gene expression and neuronal plasticity. jneurosci.org These markers provide a deeper insight into the long-term functional adaptations of the brain to the chemically-induced reduction in neurotransmitter synthesis.

Chemical Synthesis and Analog Design for Research Purposes

Synthetic Methodologies for α-Difluoromethyl-DOPA

The synthesis of α-difluoromethyl-dopa presents unique challenges, primarily centered on the precise installation of the difluoromethyl group at the α-carbon of the amino acid and the control of stereochemistry.

The biological activity of amino acids and their derivatives is critically dependent on their stereochemistry. Consequently, stereoselective synthesis is paramount for producing enantiomerically pure α-difluoromethyl-dopa. Significant progress in asymmetric synthesis has provided several powerful methods applicable to this challenge.

Transition metal-catalyzed asymmetric hydrogenation is a leading strategy for establishing chirality in amino acid synthesis. acs.orgokayama-u.ac.jp This approach, famously applied in the industrial production of L-DOPA, utilizes chiral phosphine (B1218219) ligands complexed with metals like rhodium to hydrogenate a prochiral precursor, yielding the desired enantiomer with high purity. okayama-u.ac.jp The principles of this method are directly relevant to the large-scale, stereocontrolled synthesis of α-difluoromethyl-dopa precursors.

More recent methodologies focus on the stereoselective introduction of fluorinated groups. One such advanced strategy involves the use of novel chiral reagents like (R)-difluoromethyl 2-pyridyl sulfoximine. chinesechemsoc.orgchinesechemsoc.org This reagent facilitates the highly diastereoselective difluoromethylation of N-tert-butylsulfinyl ketimines, providing an efficient route to α-difluoromethyl tertiary carbinamines, which are key intermediates for chiral α,α-difluorinated amino acids. cas.cn Another innovative approach is the boronic acid-based three-component condensation. This method allows for the one-step, stereoselective preparation of anti-α-(difluoromethyl)-β-amino alcohols from optically active 3,3-difluorolactaldehyde, an amine, and a boronic acid, which can then be converted to the target amino acid. nih.gov

Furthermore, synthetic routes that build upon existing chiral molecules, such as L-tyrosine, offer an alternative path. Oxidation of L-tyrosine derivatives using reagents like 2-iodoxybenzoic acid (IBX) can yield the DOPA catechol structure while preserving the original stereocenter's integrity. researchgate.net

The requirements and practicalities of synthesizing α-difluoromethyl-dopa differ significantly between laboratory research and potential industrial-scale production.

Laboratory-scale synthesis prioritizes flexibility, access to novel structures, and the use of multi-step pathways to achieve high purity and specific stereochemistry. Methods like the multi-component condensation using boronic acids or the oxidation of tyrosine derivatives are well-suited for this scale, allowing for the creation of specific analogs for research purposes. nih.govresearchgate.net

Industrial-scale synthesis demands efficiency, cost-effectiveness, high yield, and environmental sustainability. The landmark industrial synthesis of L-DOPA by Monsanto, which employed rhodium-catalyzed asymmetric hydrogenation, serves as a model for large-scale production of chiral amino acids. okayama-u.ac.jp Such a process minimizes waste and uses molecular hydrogen as a clean reagent, making it an economically and environmentally viable approach for producing large quantities of a single, enantiomerically pure compound. okayama-u.ac.jp

| Feature | Laboratory Scale Synthesis | Industrial Scale Synthesis |

|---|---|---|

| Primary Goal | Flexibility, proof-of-concept, analog creation | Efficiency, cost-reduction, high volume |

| Typical Methods | Multi-step reactions, novel reagent chemistry (e.g., IBX oxidation, boronic acid condensation) nih.govresearchgate.net | Catalytic processes (e.g., asymmetric hydrogenation), optimized reaction conditions acs.orgokayama-u.ac.jp |

| Catalyst/Reagent | Often stoichiometric, specialized, or complex reagents | Highly efficient catalysts (e.g., Rh/DuanPhos), used in small quantities okayama-u.ac.jp |

| Scalability | Low; not easily scalable without significant redevelopment | High; designed for large batch or continuous flow production |

| Cost per Gram | High | Low |

Stereoselective Synthesis Approaches

Rational Design and Synthesis of Chemically Modified Analogs

The rational design of analogs based on the α-difluoromethyl-dopa scaffold is a key research activity aimed at refining its biochemical properties. This involves creating prodrugs to modify its delivery and exploring derivatives with enhanced stability.

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. orientjchem.org This strategy is often employed to overcome limitations of a parent drug, such as poor bioavailability or instability. academie-sciences.fr In the context of enzyme inhibitors, a "pro-inhibitor" can be designed to be transported to a target site before being converted into the active inhibitor.

Research into related fluorinated amino acids demonstrates this principle. For instance, α-(mono- and difluoromethyl)tryptophan have been synthesized and tested as potential prodrugs. nih.gov The intention was for these compounds to be converted in vivo into their corresponding 5-hydroxy analogs, which are potent irreversible inhibitors of aromatic amino acid decarboxylase (AADC), the same enzyme targeted by α-difluoromethyl-dopa. nih.gov This approach of creating precursors to active enzyme inhibitors is a central concept in the development of research tools and potential therapeutic agents. The functionalization of the carboxylic acid or amino groups of L-DOPA to create esters and amides is a common strategy to improve its pharmacological profile, a principle that can be applied to its fluorinated analogs. academie-sciences.fr

The incorporation of fluorine into molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than the carbon-hydrogen (C-H) bond (~99 kcal/mol), making it much more resistant to metabolic cleavage by enzymes. tandfonline.com

This enhanced stability is a key attribute of α-difluoromethyl-dopa. Research has shown that in experimental settings, difluoromethyl-DOPA is more stable in perfusion fluid compared to other AADC inhibitors like NSD 1015 or benserazide (B1668006). nih.gov This metabolic inertness ensures that the compound remains intact long enough to reach and act upon its target enzyme. The difluoromethyl group (CF2H) is of growing importance in drug discovery precisely because it can improve a molecule's properties without dramatically increasing its size. cas.cn The strategic placement of fluorine can lead to derivatives with superior pharmacokinetic profiles, which is essential for any compound intended for in-depth biological study.

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The high bond energy of the C-F bond makes it resistant to enzymatic attack. tandfonline.com |

| Binding Affinity | Can be enhanced | Fluorine's high electronegativity can lead to favorable interactions with protein targets. tandfonline.com |

| Membrane Permeation | Can be improved | Fluorine can increase lipophilicity, aiding passage through biological membranes. tandfonline.com |

| Enzyme Inhibition | Can create potent inhibitors | The electronegativity of fluorine facilitates β-elimination, a key step in the irreversible inhibition mechanism. researchgate.net |

Development of Prodrugs and Pro-inhibitors for Research Applications

Structure-Activity Relationship (SAR) Studies for AADC Inhibition and Selectivity

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For α-difluoromethyl-dopa, SAR analysis focuses on the features that make it a potent and selective inhibitor of Aromatic L-amino acid Decarboxylase (AADC, also known as DOPA decarboxylase). openbiochemistryjournal.com

Alpha-difluoromethyl-dopa is classified as an irreversible inhibitor, specifically a "suicide inhibitor," of AADC. nih.govresearchgate.net Its mechanism of action is intrinsically linked to its unique structure. The AADC enzyme recognizes the DOPA-like scaffold and begins its catalytic process as if it were a normal substrate. proteopedia.org However, the presence of the difluoromethyl group at the α-position subverts this process. The high electronegativity of the two fluorine atoms facilitates a β-elimination reaction, where a fluoride (B91410) ion is expelled. researchgate.net This generates a highly reactive electrophilic species—an α,β-unsaturated amino acid—within the enzyme's active site. This reactive intermediate then forms a covalent bond with a nucleophilic residue in the active site, permanently inactivating the enzyme. researchgate.net

The SAR of AADC inhibitors highlights the importance of the α-substituent. While L-DOPA is the substrate, α-methyldopa also acts as an inhibitor. researchgate.netproteopedia.org The introduction of the difluoromethyl group in α-difluoromethyl-dopa creates a much more potent mechanism-based inactivator. The catechol ring and the amino acid backbone are crucial for recognition and binding at the active site, while the difluoromethyl group serves as the "warhead" responsible for the irreversible inactivation. researchgate.netproteopedia.org

| Compound | Structure Feature | Mechanism of AADC Inhibition |

|---|---|---|

| L-DOPA | Natural scaffold | Substrate; converted to dopamine (B1211576). proteopedia.org |

| Carbidopa (B1219) | Hydrazine (B178648) moiety, α-methyl group | Forms a hydrazone linkage with the PLP cofactor, inhibiting the enzyme. proteopedia.org |

| α-Methyldopa | α-methyl group | Acts as an inhibitor. proteopedia.org |

| α-Difluoromethyl-dopa | α-difluoromethyl group | Mechanism-based "suicide" inhibitor; enzymatic activation leads to covalent bonding and irreversible inactivation. researchgate.net |

Advanced Analytical and Bioanalytical Methodologies

Chromatographic Techniques for Quantification in Research Samples

Chromatographic methods are fundamental for the separation and quantification of alpha-difluoromethyl-dopa from complex biological matrices. These techniques offer the high resolution required to distinguish the analyte from endogenous compounds and other metabolites.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of alpha-difluoromethyl-dopa in research settings. A notable method involves reversed-phase ion-pair HPLC coupled with electrochemical detection. This approach has been successfully utilized for the determination of alpha-difluoromethyl-dopa (DFMD) in various tissues of mice and rats. snmjournals.org By optimizing the mobile phase composition, including the use of octanesulfonic acid as an ion-pairing agent, and adjusting the ionic strength, pH, and methanol (B129727) concentration, researchers have achieved effective separation of DFMD from structurally related catecholic compounds such as L-DOPA, dopamine (B1211576), and norepinephrine. snmjournals.org

The use of UV detection is another common mode in HPLC analysis. While specific HPLC-UV methods for alpha-difluoromethyl-dopa are less detailed in the literature, methods developed for the parent compound, L-DOPA, provide a strong framework. For instance, a validated HPLC-UV method for L-DOPA in human plasma utilized a C18 column with an isocratic mobile phase of potassium dihydrogen phosphate (B84403) buffer and methanol, with detection at 230 nm. chromatographyonline.com Such methodologies, with appropriate modifications to account for the physicochemical differences imparted by the difluoromethyl group, are applicable for the quantification of alpha-difluoromethyl-dopa.

Table 1: Exemplar HPLC Conditions for Catecholic Compound Analysis

| Parameter | Method for DFMD and Catechols snmjournals.org | Method for L-DOPA chromatographyonline.com |

| Column | Reversed-Phase | Zorbax Eclipse XDB C18 |

| Mobile Phase | Optimized with octanesulfonic acid, varied ionic strength, pH, and methanol | 20 mM KH2PO4 (pH 2.5) and methanol (95:5, v/v) |

| Detection | Electrochemical | UV at 230 nm |

| Application | Mouse and rat tissues (brains, hearts, kidneys) | Human plasma |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

For enhanced sensitivity and unparalleled specificity, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool. While detailed LC-MS/MS methods specifically for alpha-difluoromethyl-dopa are not extensively published, the development of assays for structurally analogous compounds provides a clear blueprint. A highly sensitive and novel LC-MS/MS assay was developed and validated for the quantification of D,L-alpha-difluoromethylornithine (DFMO), another ornithine decarboxylase inhibitor, in mouse plasma. nih.gov This method employed a hydrophilic interaction liquid chromatography (HILIC) silica (B1680970) column and an isocratic mobile phase. nih.gov Detection was achieved using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode, which ensures high specificity by monitoring a specific precursor ion and its characteristic product ions. nih.gov

The principles of this DFMO assay, including protein precipitation for sample preparation and the use of MRM for detection, are directly translatable to the development of a robust LC-MS/MS method for alpha-difluoromethyl-dopa. The high sensitivity of LC-MS/MS, often reaching lower limits of quantification in the low ng/mL range, is crucial for pharmacokinetic studies where analyte concentrations in biological fluids can be very low. nih.govdelpharm.com

Table 2: LC-MS/MS Parameters for a Related Difluoromethyl-Compound (DFMO) nih.gov

| Parameter | Details |

| Instrument | Shimadzu triple quad LC-MS/MS |

| Column | Atlantis HILIC Silica 3 µm 2.1 × 100 mm |

| Mobile Phase | Isocratic (75:25 acetonitrile (B52724) and 0.2% formic acid) |

| Flow Rate | 0.5 mL/min |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 183 |

| Product Ions (m/z) | 120.10, 166.10, 80.05 |

| Sample Preparation | Protein precipitation with cold acetonitrile |

| Lower Limit of Quantification | 5 ng/mL |

Spectroscopic and Electrochemical Detection Methods for Research

Spectroscopic and electrochemical methods provide alternative and often complementary approaches to chromatographic techniques for the detection and quantification of alpha-difluoromethyl-dopa.

Electrochemical detection, particularly when coupled with HPLC, is a highly sensitive method for analyzing electroactive compounds like alpha-difluoromethyl-dopa. snmjournals.org The catechol moiety in the molecule is readily oxidized, allowing for amperometric or coulometric detection at very low concentrations. This method has been successfully applied to measure levels of alpha-difluoromethyl-dopa and other catechols in the tissues of laboratory animals. snmjournals.org The development of electrochemical biosensors, often enzyme-based, for related compounds like L-Dopa, highlights the potential for creating specific sensors for alpha-difluoromethyl-dopa. nih.gov These biosensors could offer rapid, real-time monitoring in research applications. nih.gov

In the realm of spectroscopy, while detailed studies specifically on alpha-difluoromethyl-dopa are limited, general principles of spectroscopic analysis are applicable. UV-Vis spectroscopy is routinely used for detection in HPLC, as mentioned previously. chromatographyonline.com For structural elucidation and characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. In particular, ¹⁹F NMR would be a powerful tool for studying alpha-difluoromethyl-dopa, given its high sensitivity and the large chemical shift dispersion of the fluorine nucleus. cnr.it This technique can provide detailed information about the electronic environment of the difluoromethyl group. Mass spectrometry (MS), especially high-resolution MS, is critical for confirming the molecular weight and elemental composition of the compound and its metabolites. researchgate.net

Radiosynthesis and Application in Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo study of biological processes. The use of radiolabeled amino acids for PET imaging of tumors is a well-established field of research. rsc.org While there is a lack of specific reports on the radiosynthesis of [¹⁸F]alpha-difluoromethyl-dopa, the methodologies developed for other fluorinated amino acids, such as 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA), provide a solid foundation. ajprd.comonlinepharmacytech.info

The radiosynthesis of PET tracers typically involves the late-stage introduction of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), into a precursor molecule. researchgate.net For fluorinated compounds, this can be achieved through either electrophilic or nucleophilic fluorination reactions. ajprd.com Automated synthesis modules are often employed to handle the radioactive materials safely and ensure reproducible production that complies with Good Manufacturing Practice (GMP) standards. rsc.orgonlinepharmacytech.info

Although not directly studying alpha-difluoromethyl-dopa, PET studies with other radiolabeled amino acids like [¹⁸F]FAMP and [¹⁸F]N-MeFAMP have shown promise in imaging brain tumors due to their uptake via amino acid transport systems that are upregulated in cancer cells. onlinepharmacytech.infowikipedia.org Research into the potential radiosynthesis of an ¹⁸F-labeled version of alpha-difluoromethyl-dopa could open avenues for its use as a PET tracer to probe DOPA decarboxylase activity or tumor metabolism in vivo.

Development and Validation of Bioanalytical Assays for Biological Matrices (e.g., animal plasma, tissue homogenates)

The development and validation of bioanalytical assays are critical to ensure the reliability and reproducibility of data from pharmacokinetic and metabolic studies. cnr.it These processes are guided by international standards, such as those from the International Council for Harmonisation (ICH). cnr.it

For alpha-difluoromethyl-dopa, a bioanalytical method would typically involve extraction of the analyte from the biological matrix, such as plasma or tissue homogenate, followed by quantification using a validated analytical technique like HPLC or LC-MS/MS. snmjournals.orgnih.gov Sample preparation is a crucial step to remove interfering substances. Protein precipitation is a common and straightforward method, while more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to achieve cleaner extracts and lower detection limits.

The validation of a bioanalytical assay involves demonstrating its suitability for the intended purpose. Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration of a direct proportional relationship between the instrumental response and the concentration of the analyte over a defined range. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. nih.gov These are assessed at multiple concentration levels, both within a single analytical run (intra-day) and between different runs (inter-day).

Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting components from the biological matrix, which is a key consideration in LC-MS/MS assays. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions. nih.gov

The successful development and validation of such assays, as demonstrated for the related compound DFMO in mouse plasma, enable the accurate determination of the pharmacokinetic profile of alpha-difluoromethyl-dopa in preclinical research. nih.gov

Table 3: Key Validation Parameters for Bioanalytical Assays

| Parameter | Description |

| Selectivity | Assay can distinguish the analyte from endogenous components and metabolites. |

| Linearity | A linear calibration curve is obtained over a specified concentration range (e.g., r² > 0.99). |

| Accuracy | The % deviation of the mean from the nominal concentration is within acceptable limits (e.g., ±15%). |

| Precision | The relative standard deviation (%RSD) of replicate measurements is within acceptable limits (e.g., ≤15%). |

| Recovery | The efficiency of the extraction procedure. |

| Stability | Analyte is stable during sample collection, storage, and processing. |

Future Research Directions and Theoretical Applications of Alpha Difluoromethyl Dopa

Utility as a Molecular Probe for Enzyme Catalytic Mechanisms

Alpha-Difluoromethyl-DOPA (α-CF₂-DOPA) serves as a potent and highly specific tool for elucidating the catalytic mechanisms of certain enzymes, most notably Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). proteopedia.orgwikipedia.org Its utility stems from its classification as a mechanism-based inactivator, or "suicide inhibitor". nih.gov Unlike simple competitive inhibitors that bind and release, a suicide inhibitor is chemically unreactive until it is catalytically processed by its target enzyme. nih.govresearchgate.net This enzymatic transformation converts the inhibitor into a highly reactive species that then forms a stable, irreversible covalent bond with the enzyme, permanently inactivating it. nih.govbioninja.com.au

The catalytic cycle of AADC, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, involves the formation of a Schiff base with its substrate, L-DOPA, followed by decarboxylation. wikipedia.org Alpha-Difluoromethyl-DOPA, as a substrate analog, enters the active site and undergoes the initial stages of this catalytic process. nih.gov The enzyme's decarboxylation of the molecule is the key activating step. This process generates a reactive intermediate from the difluoromethyl group, which then attacks a nucleophilic residue within the enzyme's active site. nih.govresearchgate.net This covalent adduction results in the irreversible inactivation of the AADC enzyme. researchgate.net

Because the inactivation is a direct consequence of the enzyme's own catalytic action, α-CF₂-DOPA provides a powerful probe for several key aspects of the enzyme's function:

Active Site Mapping: The specific amino acid residue that forms the covalent bond with the activated inhibitor can be identified, providing direct insight into the geometry and chemical environment of the active site.

Catalytic Competence: Inactivation is contingent upon the enzyme successfully proceeding through its catalytic steps. Therefore, the ability of α-CF₂-DOPA to inactivate the enzyme confirms the enzyme's catalytic competence and provides a method to quantify active enzyme molecules.

Mechanistic Elucidation: The precise chemical nature of the inactivation process helps to confirm and refine models of the enzyme's catalytic mechanism, particularly the steps following substrate binding and decarboxylation. nih.gov

The use of such fluorinated analogs as stereochemical probes is a well-established strategy in enzymology, allowing researchers to trap and analyze enzymatic reactions that are otherwise transient. researchgate.net This mechanism-based approach offers high specificity because the reactive warhead is only unmasked by the target enzyme's unique catalytic machinery. nih.gov

Table 1: Application of alpha-Difluoromethyl-DOPA as a Molecular Probe

| Enzyme Target | Inhibitor Class | Key Mechanistic Feature | Research Application |

|---|

Investigation of Novel Enzymatic Targets and Biochemical Pathways

While the primary and most well-characterized target of alpha-Difluoromethyl-DOPA is Aromatic L-amino acid decarboxylase proteopedia.orgwikipedia.org, its structure as a fluorinated amino acid analog makes it a candidate for exploring other enzymatic targets and biochemical pathways. The strategy of using substrate analogs to discover new enzyme functions or metabolic routes is a cornerstone of chemical biology.

Future research could focus on several areas:

Specificity Profiling: Investigating the effect of α-CF₂-DOPA on a panel of related PLP-dependent enzymes, such as other amino acid decarboxylases (e.g., histidine decarboxylase, glutamate (B1630785) decarboxylase), could reveal novel inhibitory activities and provide insights into the structural determinants of AADC specificity. nih.gov

Gut Microbiome Metabolism: The human gut microbiota possesses a diverse array of enzymes capable of metabolizing L-DOPA, including tyrosine decarboxylases (TyrDC) that are distinct from human AADC. nih.gov Studies have shown that some host-targeted AADC inhibitors are less potent against these bacterial enzymes. nih.gov Future research could investigate whether α-CF₂-DOPA or similar fluorinated analogs can inhibit these microbial pathways, potentially offering a tool to modulate the gut metabolism of L-DOPA and other aromatic amino acids.

Alternative Metabolic Pathways: The introduction of an inhibitor like α-CF₂-DOPA can shunt metabolic flux towards alternative pathways. By blocking the primary conversion of L-DOPA to dopamine (B1211576), researchers can study secondary metabolic routes for L-DOPA, such as its potential incorporation into proteins or conversion to other minor metabolites, which might have their own biological significance. researchgate.net

Probing Novel Enzyme Classes: The strategy of designing mechanism-based inhibitors has been applied to numerous enzyme classes beyond decarboxylases, including GABA aminotransferase (GABA-AT) and cytochrome P450s. researchgate.netresearchgate.net The chemical motifs present in α-CF₂-DOPA could be adapted to design probes for other enzymes involved in amino acid or catecholamine metabolism, potentially uncovering new regulatory nodes in these critical pathways.

Table 2: Potential Novel Research Areas for alpha-Difluoromethyl-DOPA

| Potential Target/Pathway | Rationale for Investigation | Research Goal |

|---|---|---|

| Related PLP-dependent Decarboxylases | Structural similarity of substrates across different decarboxylases. nih.gov | Determine inhibitor specificity and identify structural features that confer selectivity. |

| Gut Microbiome Enzymes (e.g., TyrDC) | Gut bacteria metabolize L-DOPA via enzymes that may be susceptible to inhibition. nih.gov | Investigate the potential to selectively modulate gut microbial metabolism of aromatic amino acids. |

| Tyrosinase and Melanin (B1238610) Synthesis | L-DOPA is a key intermediate in the synthesis of melanin, catalyzed by tyrosinase. nih.gov | Explore potential inhibitory effects on tyrosinase or related enzymes in the melanin pathway. |

Application in Advanced Preclinical Models for Neurochemical Research

The high specificity of alpha-Difluoromethyl-DOPA makes it an invaluable tool in advanced preclinical models for dissecting complex neurochemical systems. By providing precise control over a single enzymatic step—the conversion of L-DOPA to dopamine—researchers can untangle intricate feedback loops and downstream effects within the brain and peripheral nervous system. nih.gov

In Vitro Models: In cell culture models, such as PC12 cells or primary neuronal cultures, α-CF₂-DOPA can be used to block endogenous dopamine synthesis from L-DOPA. researchgate.net This allows for the study of cellular responses to L-DOPA itself, separate from the effects of its product, dopamine. It can help answer questions about L-DOPA transport, alternative metabolism, and potential non-dopaminergic signaling roles. researchgate.net

In Vivo Rodent Models: In rodent models of neurodegenerative conditions like Parkinson's disease, inhibitors of peripheral AADC are crucial. mdpi.com While compounds like carbidopa (B1219) are standard, α-CF₂-DOPA can be used as a research tool to achieve profound and irreversible inhibition of AADC. This enables studies on the pharmacokinetics of L-DOPA, its transport across the blood-brain barrier, and the activity of central nervous system pathways in isolation from peripheral dopamine production.

Zebrafish Models: The zebrafish (Danio rerio) has emerged as a powerful model for neurodevelopmental and neurodegenerative research due to its genetic tractability and transparent larval stage. tandfonline.com Chemically induced models of parkinsonism can be created in zebrafish larvae. tandfonline.com The application of α-CF₂-DOPA in such models could allow for precise timing of AADC inhibition to study its role during specific developmental windows or to investigate the neurochemical consequences of blocking dopamine synthesis in a whole, living organism.

The use of α-CF₂-DOPA in these models facilitates a deeper understanding of dopamine homeostasis, the mechanisms of action of therapeutic agents like L-DOPA, and the complex interplay between different neurotransmitter systems. researchgate.netnih.gov

Table 3: Use of alpha-Difluoromethyl-DOPA in Preclinical Research Models

| Preclinical Model Type | Research Application | Neurochemical Question Addressed |

|---|---|---|

| Purified Enzyme Assays | Biochemical characterization | What is the kinetic profile (Kᵢ, kᵢₙₐ꜀ₜ) of AADC inhibition? |

| Neuronal Cell Cultures (e.g., PC12) | Cellular neurochemistry researchgate.net | What are the cellular effects of L-DOPA when its conversion to dopamine is blocked? |

| Rodent Models (e.g., rats, mice) | In vivo neuropharmacology mdpi.com | How does peripheral AADC inhibition affect the central bioavailability and efficacy of L-DOPA? |

Integration with Systems Biology and Omics Approaches in Mechanistic Studies

The future of mechanistic research lies in integrating specific molecular probes with systems-level analyses. A systems biology approach seeks to understand the emergent properties of complex biological networks rather than focusing on individual components in isolation. nih.govresearchgate.net Alpha-Difluoromethyl-DOPA is an ideal tool for such an approach because it can introduce a highly specific perturbation—the knockout of AADC activity—whose system-wide consequences can then be monitored using various "omics" technologies.

Metabolomics: By treating a preclinical model (e.g., cell culture or animal) with α-CF₂-DOPA, researchers can use mass spectrometry-based metabolomics to obtain a global snapshot of all small-molecule metabolites. This would reveal not only the expected buildup of L-DOPA and depletion of dopamine but also unexpected changes in other connected pathways, potentially uncovering novel metabolic shunts or compensatory mechanisms.

Proteomics: Following inhibition of AADC with α-CF₂-DOPA, quantitative proteomics could be employed to measure changes in the expression levels of thousands of proteins. This could identify adaptive responses, such as the upregulation of other enzymes involved in catecholamine metabolism, changes in dopamine receptor expression, or alterations in protein networks related to cellular stress.

Transcriptomics: Analyzing the transcriptome (all RNA molecules) after α-CF₂-DOPA treatment would show how the cell or organism adjusts its gene expression profile in response to the chemical perturbation. This can provide insights into the regulatory networks that govern dopamine homeostasis and how they respond to pharmacological challenges.

By combining a precise chemical tool like alpha-Difluoromethyl-DOPA with high-throughput omics platforms, researchers can move beyond a linear, one-target-one-effect model. This integrated approach allows for the construction of comprehensive network models that can predict the downstream consequences of enzyme inhibition, identify potential off-target effects, and discover novel biomarkers or therapeutic targets within the complex web of neurochemical pathways. nih.govresearchgate.net

Table 4: Integrating alpha-Difluoromethyl-DOPA with Omics Technologies

| Omics Approach | Application in Mechanistic Studies | Type of Data Generated | Potential Insight |

|---|---|---|---|

| Metabolomics | Quantify global changes in small molecules after AADC inhibition. | Relative or absolute concentrations of hundreds of metabolites. | Discovery of novel metabolic pathways and compensatory shunts for L-DOPA. |

| Proteomics | Measure changes in protein expression in response to AADC inhibition. | Abundance levels of thousands of proteins. | Identification of adaptive cellular responses and potential off-target protein regulation. |

| Transcriptomics | Analyze gene expression changes following AADC inhibition. | Levels of mRNA transcripts for all expressed genes. | Understanding the genetic and regulatory networks that respond to the perturbation of dopamine synthesis. |

| Lipidomics | Profile alterations in lipid species. | Comprehensive profile of cellular and tissue lipids. | Revealing downstream effects on membrane composition or lipid-based signaling pathways. |

Q & A

Q. Advanced

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via LC-MS/MS .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and phase transitions. Store samples at 4°C, 25°C, and 40°C for 12 weeks to simulate shelf-life .

- Biological Matrix Stability : Spike plasma/brain homogenates with alpha-Difluoromethyl-dopa and quantify recovery rates over 24 hours using validated ELISA kits (e.g., ≤15% loss indicates acceptable stability) .

How can researchers resolve discrepancies in alpha-Difluoromethyl-dopa’s reported receptor-binding affinities?

Q. Advanced

- Radioligand Binding Assays : Use ³H-labeled analogs in competitive binding studies with purified receptors. Normalize data to protein concentration (Bradford assay) and account for non-specific binding via excess cold ligand .

- Computational Docking : Apply molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with dopaminergic receptors, validating findings with mutational studies .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests to compare affinity values across studies, ensuring p < 0.05 for significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.